Cas no 1049606-20-3 (6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid)

6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid structure
1049606-20-3 structure
商品名:6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
CAS番号:1049606-20-3
MF:C10H6F3NO3
メガワット:245.15475320816
CID:4726523

6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
    • VGENDFLHNFJIGW-UHFFFAOYSA-N
    • NE53208
    • Z367452440
    • 6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
    • インチ: 1S/C10H6F3NO3/c1-4-2-6(10(11,12)13)5-3-7(9(15)16)17-8(5)14-4/h2-3H,1H3,(H,15,16)
    • InChIKey: VGENDFLHNFJIGW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C)N=C2C=1C=C(C(=O)O)O2)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 320
  • トポロジー分子極性表面積: 63.3

6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-35811-10.0g
6-methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
1049606-20-3 95.0%
10.0g
$2638.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2912-5G
6-methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
1049606-20-3 95%
5g
¥ 11,880.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2912-250MG
6-methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
1049606-20-3 95%
250MG
¥ 1,584.00 2023-04-04
TRC
B487458-50mg
6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic Acid
1049606-20-3
50mg
$ 500.00 2023-04-18
Enamine
EN300-35811-5.0g
6-methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
1049606-20-3 95.0%
5.0g
$1779.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2912-10G
6-methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
1049606-20-3 95%
10g
¥ 19,800.00 2023-04-04
Enamine
EN300-35811-2.5g
6-methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
1049606-20-3 95.0%
2.5g
$1202.0 2025-02-20
1PlusChem
1P019MTT-250mg
6-methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
1049606-20-3 95%
250mg
$407.00 2023-12-26
1PlusChem
1P019MTT-500mg
6-methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
1049606-20-3 95%
500mg
$656.00 2023-12-26
1PlusChem
1P019MTT-100mg
6-methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
1049606-20-3 95%
100mg
$303.00 2023-12-26

6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid 関連文献

6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acidに関する追加情報

Introduction to 6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid (CAS No. 1049606-20-3)

6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid, identified by the CAS number 1049606-20-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of furo[2,3-b]pyridine derivatives, which are known for their structural complexity and diverse biological activities. The presence of a trifluoromethyl group and a methyl substituent at specific positions on the fused pyridine-furan ring system imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery.

The structural motif of 6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid combines the aromaticity of the pyridine ring with the oxygen-containing heterocycle of furan, creating a platform that is both electronically rich and capable of engaging with various biological targets. The trifluoromethyl group, in particular, is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity in many drug candidates. This feature has been extensively exploited in the development of small-molecule inhibitors and activators for therapeutic applications.

In recent years, there has been a surge in research focused on furo[2,3-b]pyridine derivatives due to their demonstrated efficacy in modulating key biological pathways. Studies have shown that compounds within this class exhibit potential as kinase inhibitors, antiviral agents, and even in the treatment of neurological disorders. The carboxylic acid functionality at the 2-position of the molecule provides a handle for further chemical modification, allowing for the synthesis of libraries of analogs with tailored biological profiles.

One of the most compelling aspects of 6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid is its versatility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop novel compounds targeting diseases such as cancer, inflammation, and infectious diseases. For instance, recent studies have highlighted its utility in generating inhibitors of Janus kinases (JAKs), which play a crucial role in immune signaling pathways. The ability to fine-tune the electronic properties of the molecule through strategic substitution has led to the discovery of highly potent and selective JAK inhibitors with improved pharmacokinetic profiles.

The synthesis of 6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid presents an interesting challenge due to its complex fused ring system. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the core structure efficiently. Additionally, modern computational chemistry techniques are increasingly being utilized to predict and optimize reaction pathways, reducing experimental trial-and-error and accelerating the discovery process.

The pharmacological evaluation of 6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid has revealed intriguing interactions with various protein targets. Notably, its ability to bind to ATP-binding pockets in kinases has been explored extensively. Structural modifications aimed at improving binding affinity and selectivity have led to several lead compounds that are now undergoing preclinical testing. These efforts underscore the importance of understanding both the structural features and electronic properties that govern molecular recognition in drug design.

From a computational perspective, virtual screening algorithms have been instrumental in identifying potential hits derived from 6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid scaffolds. By integrating high-throughput virtual screening with experimental validation, researchers can rapidly assess large chemical libraries for activity against disease-relevant targets. This approach has not only expedited hit identification but also provided insights into structure-activity relationships (SAR) that guide subsequent optimization efforts.

The growing interest in green chemistry principles has also influenced the synthesis of 6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid. Efforts are underway to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods, aligning with global initiatives to promote environmentally responsible chemical synthesis.

In conclusion,6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid (CAS No. 1049606-20-3) represents a promising compound in pharmaceutical research due to its unique structural features and biological potential. Its role as a scaffold for drug discovery continues to evolve with advancements in synthetic chemistry and computational methods. As our understanding of its pharmacological properties deepens, this molecule is poised to contribute significantly to the development of novel therapeutics targeting a wide range of diseases.

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A1024381
清らかである:99%/99%
はかる:5g/1g
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